6-Fluoro-1,3-benzoxazol-2(3H)-one
Overview
Description
Scientific Research Applications
Lipophilicity Studies :
- 6-Fluoro-1,3-benzoxazol-2(3H)-one derivatives have been studied for their lipophilicity using reversed-phase thin-layer chromatography. This research is essential for understanding the interaction of these compounds with biological membranes, impacting their pharmacological and toxicological profiles (Skibiński, Sławik, & Kaczkowska, 2011).
Fluorescent Probe Development :
- Certain derivatives of 6-Fluoro-1,3-benzoxazol-2(3H)-one are used in developing fluorescent probes. These probes can sense pH changes and specific metal cations, demonstrating their potential in chemical sensing and bioimaging applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Synthesis of Blue Light Emitting Compounds :
- Derivatives of this chemical have been synthesized to improve fluorescence characteristics, particularly emission wavelength. These compounds are known to emit blue light, which could be useful in various optical and electronic applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
Regioselective Synthesis :
- Research has been conducted on the regioselective synthesis of various fluorinated compounds, including those based on 6-Fluoro-1,3-benzoxazol-2(3H)-one. This is crucial for developing specific pharmaceuticals and organic compounds with precise structural requirements (Hussain, Yawer, Lau, Pundt, Fischer, Görls, & Langer, 2008).
Antimicrobial Activity Exploration :
- Studies have explored the antimicrobial activity of fluorinated derivatives, particularly against fungi and Gram-positive microorganisms. This indicates their potential utility in developing new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Herbicidal Activity :
- Fluorinated benzoxazolone derivatives have been studied for their herbicidal
Fluorescence Studies for Oligodeoxyribonucleotides Hybridization :
- Novel fluorophores based on 6-Fluoro-1,3-benzoxazol-2(3H)-one derivatives have been synthesized and used for labeling oligodeoxyribonucleotides. These fluorophores show enhanced fluorescence signals and higher hybridization affinity, suggesting their potential use in genetic research and diagnostics (Singh & Singh, 2007).
Investigation of Antimicrobial Activities :
- New derivatives of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one have been synthesized and tested for antimicrobial activities, particularly against Gram-positive bacteria. These findings contribute to the search for new antimicrobial compounds (Łączkowski, Misiura, Biernasiuk, Malm, & Grela, 2014).
Enhancement of Liquid Crystal Performance :
- Benzoxazole-terminated mesogenic compounds with fluoro substituents have been investigated for their potential application in liquid-crystal mixtures. This research is significant in the field of materials science, particularly for enhancing the performance of liquid-crystal displays (Hu, Weng, Chen, Li, Shi, Chen, Gao, Chen, & An, 2020).
Fluorine Position Impact in Antifungal Drugs :
- The position of fluorine in fluorobenzoxaboroles, including potent antifungal drugs like Tavaborole, has been studied. This research aids in understanding the impact of fluorine positioning on the efficacy of these drugs against various fungi (Adamczyk-Woźniak et al., 2015).
properties
IUPAC Name |
6-fluoro-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJMCQRLBZIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560572 | |
Record name | 6-Fluoro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,3-benzoxazol-2(3H)-one | |
CAS RN |
2923-94-6 | |
Record name | 6-Fluoro-2-benzoxazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2923-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.